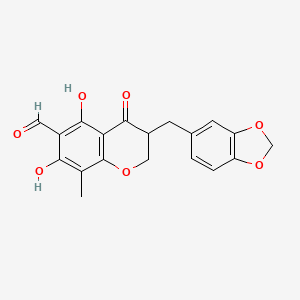

Aldehydoisoophiopogonanone A, 6-

Descripción general

Descripción

Mecanismo De Acción

La actividad antioxidante de 6-Formil-isoophiopogonanone A se debe principalmente a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo . Interactúa con dianas moleculares como la tirosinasa, donde se une al sitio activo e impide que la enzima catalice la oxidación de la tirosina . Esta interacción involucra fuerzas de van der Waals, enlaces de hidrógeno e interacciones hidrofóbicas .

Análisis Bioquímico

Biochemical Properties

Aldehydoisoophiopogonanone A, 6- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. One notable interaction is with tyrosinase, an enzyme crucial for melanin synthesis. Aldehydoisoophiopogonanone A, 6- acts as a reversible competitive inhibitor of tyrosinase, binding to the enzyme’s active site and preventing substrate access . This interaction is driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions, leading to conformational changes in the enzyme’s structure.

Cellular Effects

Aldehydoisoophiopogonanone A, 6- exhibits significant effects on various cell types and cellular processes. In lung cancer cells, it has been shown to inhibit proliferation, induce apoptosis, and suppress migration . These effects are mediated through alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, Aldehydoisoophiopogonanone A, 6- impacts glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism, leading to changes in the cellular metabolic profile .

Molecular Mechanism

The molecular mechanism of Aldehydoisoophiopogonanone A, 6- involves its binding interactions with biomolecules and its ability to modulate enzyme activity. As a tyrosinase inhibitor, Aldehydoisoophiopogonanone A, 6- binds to the enzyme’s active site, coordinating with copper ions present in the active center . This binding prevents the entrance of substrates, thereby inhibiting the catalytic activity of tyrosinase. Additionally, the compound’s interactions with other proteins and enzymes may involve similar binding mechanisms, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aldehydoisoophiopogonanone A, 6- have been observed to change over time. The compound is stable when stored at recommended conditions, such as 4°C and protected from light . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that Aldehydoisoophiopogonanone A, 6- maintains its biological activity for extended periods, although prolonged exposure may lead to gradual degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of Aldehydoisoophiopogonanone A, 6- vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant activity and inhibition of cancer cell proliferation . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy cells and tissues. Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

Aldehydoisoophiopogonanone A, 6- is involved in several metabolic pathways, including glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism . These pathways are crucial for maintaining cellular homeostasis and responding to oxidative stress. The compound interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels. By modulating these pathways, Aldehydoisoophiopogonanone A, 6- can exert its therapeutic effects on cells.

Transport and Distribution

Within cells and tissues, Aldehydoisoophiopogonanone A, 6- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its biological activity. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which determine its ability to reach and affect specific cellular compartments.

Subcellular Localization

Aldehydoisoophiopogonanone A, 6- exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These mechanisms ensure that Aldehydoisoophiopogonanone A, 6- reaches its intended sites of action, such as the cytoplasm, mitochondria, or nucleus, where it can interact with relevant biomolecules and exert its effects.

Métodos De Preparación

6-Formil-isoophiopogonanone A se aísla típicamente del extracto metanólico de Ophiopogon japonicus utilizando una combinación de extracción con fluido supercrítico y cromatografía de contracorriente de alta velocidad . El sistema de elución en dos fases utilizado en este proceso consiste en n-hexano, acetato de etilo, metanol, acetonitrilo y agua en proporciones específicas . Este método permite la extracción y purificación eficiente del compuesto.

Análisis De Reacciones Químicas

6-Formil-isoophiopogonanone A experimenta diversas reacciones químicas, incluyendo oxidación y reducción. Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y borohidruro de sodio para la reducción . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

6-Formil-isoophiopogonanone A ha sido estudiado extensamente por su actividad antioxidante . Ha demostrado potencial para proteger las células del estrés oxidativo, que es un factor clave en diversas enfermedades, incluido el cáncer y los trastornos neurodegenerativos . Además, este compuesto se ha investigado por su posible uso como inhibidor de la tirosinasa, lo que podría tener aplicaciones en el tratamiento de enfermedades cutáneas pigmentadas y la prevención del pardeamiento de los alimentos .

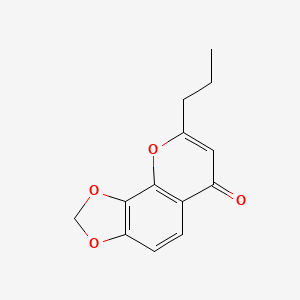

Comparación Con Compuestos Similares

6-Formil-isoophiopogonanone A es similar a otros homoisoflavonoides como metilophiopogonanone A y 6-aldehido-isoophiopogonone A . es único en sus propiedades antioxidantes específicas y su capacidad para inhibir la tirosinasa . Estas características lo convierten en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxo-2,3-dihydrochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21,23H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBGUZJWTCKDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

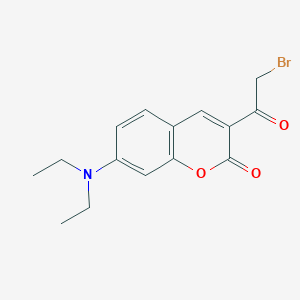

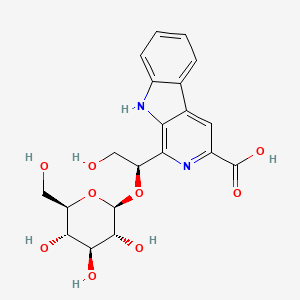

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)

![(Z)-7-[(1R,5S)-5-[(E,3R)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1250218.png)